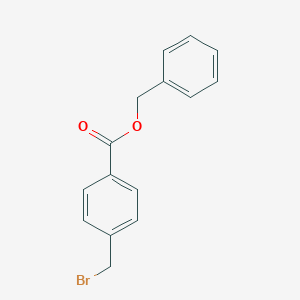
Benzyl 4-(bromomethyl)benzoate
Übersicht
Beschreibung
Benzyl 4-(bromomethyl)benzoate is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Synthesis Analysis
The synthesis of Benzyl 4-(bromomethyl)benzoate involves reactions at the benzylic position. These reactions are very important for synthesis problems and can be achieved via thermally or photochemically generated bromine radicals . The reaction system includes complete removal of organic solvent, allowing a reduction in PMI from 13.25 to just 4.33 .Molecular Structure Analysis
The molecular formula of Benzyl 4-(bromomethyl)benzoate is C9H9BrO2. It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da . The ester group of the compound is only slightly twisted out of the plane of the central aromatic ring .Chemical Reactions Analysis
Benzyl 4-(bromomethyl)benzoate undergoes reactions at the benzylic position. These reactions are generally performed by radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 4-(bromomethyl)benzoate include an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .Wissenschaftliche Forschungsanwendungen
Anti-Oxidant Properties : A study by Kumar et al. (2014) found that new 2-(4-bromophenyl)-2-oxoethyl benzoates synthesized show mild anti-oxidant ability, suggesting potential applications in synthetic and photochemistry (Kumar et al., 2014).
Pharmaceutical and Nutraceutical Production : Methyl 4-(bromomethyl) benzoate has been identified as a promising molecule for the production of various pharmaceuticals and nutraceuticals, according to research by Snelling et al. (2015) (Snelling et al., 2015).
Synthesis of 2-(2,4-Dibromobut-2-enoyl)benzoate : Yuan et al. (2018) demonstrated the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate using regioselective 2,4-dibromohydration of conjugated enynes, which is an important synthon for phthalazin-1(2H)-one (Yuan et al., 2018).
Rhodium-Catalyzed Synthesis of Functionalized Compounds : He et al. (2016) described a rhodium-catalyzed synthesis method for 4-bromo-1,2-dihydroisoquinolines, facilitating the formation of highly functionalized compounds through intramolecular nucleophilic attack of benzyl bromide (He et al., 2016).
Cosmetic Applications : Nair (2001) reported that Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate, which are related to Benzyl 4-(bromomethyl)benzoate, are generally considered safe in cosmetics based on chronic exposure animal studies (Nair, 2001).
Catalysis in Suzuki-Miyaura Cross-Coupling Reactions : Ocansey et al. (2018) found that bulky bis(pyrazolyl)palladium complexes, which can be derived from benzyl 4-(bromomethyl)benzoate, show promising catalytic activity in Suzuki-Miyaura cross-coupling reactions (Ocansey et al., 2018).
Synthesis of Liquid Crystal Intermediates : Wang et al. (2008) discussed the two-phase Wittig reaction to synthesize liquid crystal intermediate MNSB, where MBPB, derived from benzyl 4-(bromomethyl)benzoate, acts as the active reagent (Wang et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 4-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOSNCCRWSYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594957 | |
| Record name | Benzyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(bromomethyl)benzoate | |
CAS RN |
113100-79-1 | |
| Record name | Benzyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



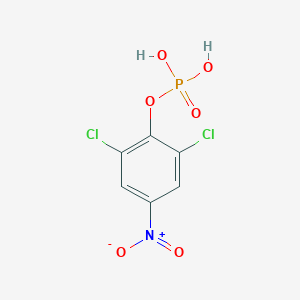
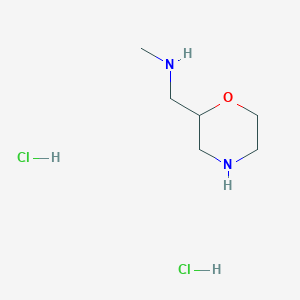
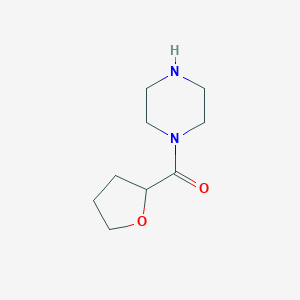
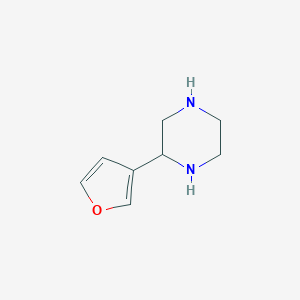
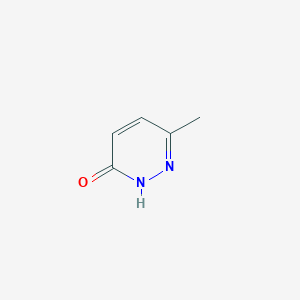
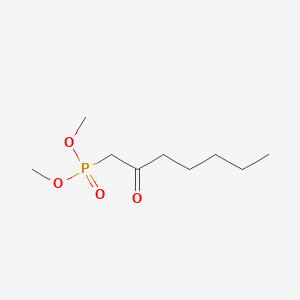
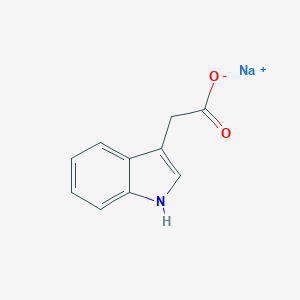
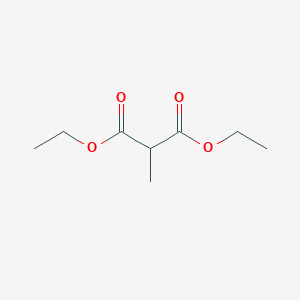
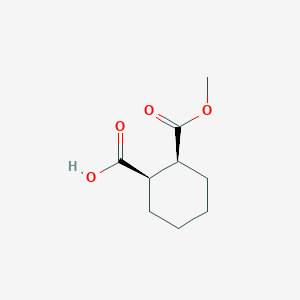
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
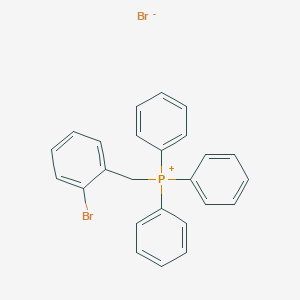
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)